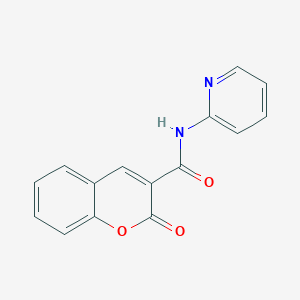
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that features a chromene core structure fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxyacetophenone with pyridine-2-carboxylic acid under acidic conditions to form the chromene core. This intermediate is then reacted with an appropriate amine to introduce the carboxamide group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution are common.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted chromene derivatives .
Scientific Research Applications
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its antitumor properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl) pyrimidine derivatives: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
2-oxo-N-(pyridin-2-ylmethyl)acetamide: Another compound with a pyridine ring, known for its biological activity.
Uniqueness
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine-containing compounds and contributes to its diverse range of applications .
Properties
IUPAC Name |
2-oxo-N-pyridin-2-ylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14(17-13-7-3-4-8-16-13)11-9-10-5-1-2-6-12(10)20-15(11)19/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEFJHHEAJZPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
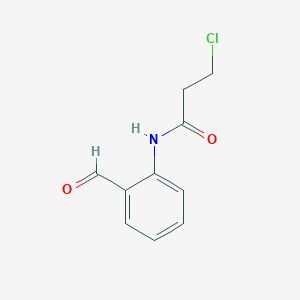
![ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2734938.png)
![ethyl 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2734939.png)
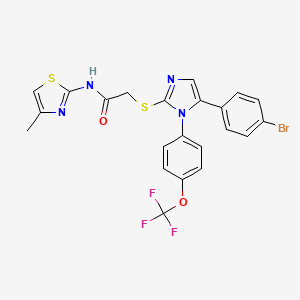
![4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2734942.png)
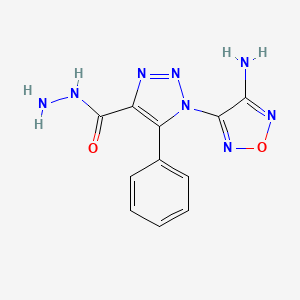
![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)
![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)
![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)
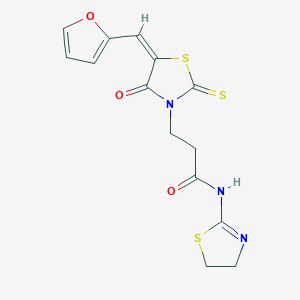
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B2734958.png)
![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)
